molecular formula C9H16N2OSi B14585551 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine CAS No. 61553-20-6

4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine

Cat. No.: B14585551
CAS No.: 61553-20-6
M. Wt: 196.32 g/mol
InChI Key: SAKVHMJPOINSCX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents. One common method is the reaction of 4,6-dimethylpyrimidine-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include trimethylsilyl chloride, palladium catalysts, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, facilitating reactions that would otherwise be difficult. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar compounds to 4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

61553-20-6

Molecular Formula

C9H16N2OSi

Molecular Weight

196.32 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C9H16N2OSi/c1-7-6-8(2)11-9(10-7)12-13(3,4)5/h6H,1-5H3

InChI Key

SAKVHMJPOINSCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)O[Si](C)(C)C)C

Origin of Product

United States

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